![molecular formula C22H24N4O2 B2885385 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide CAS No. 932475-80-4](/img/structure/B2885385.png)
2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide
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Overview
Description
The compound “2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide” is also known as DiPOA . It’s a novel, systemically available, and peripherally restricted mu opioid agonist . It has been found to have antihyperalgesic activity .
Chemical Reactions Analysis
In a radioligand binding assay, DiPOA inhibited [3H]-diprenorphine binding to recombinant human mu receptors . The rank order of affinity for DiPOA binding to recombinant human opioid receptors was mu > kappa ≈ ORL-1 >> delta .Scientific Research Applications
Bradykinin B2 Receptor Antagonism
2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide demonstrates promising applications as a bradykinin B2 receptor antagonist. This application is illustrated in a study where a similar compound, NPC 18521, exhibited significant inhibition of rat paw oedema induced by bradykinin and carrageenan, suggesting potent antioedematogenic and antinociceptive properties (de Campos et al., 1996).
ORL1 (Orphanin FQ/Nociceptin) Receptor Agonism
Compounds with a structure similar to 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide have been found to be high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, acting as full agonists in biochemical assays. This suggests potential applications in modulating nociceptive responses (Röver et al., 2000).
Antibacterial Properties
Research on similar compounds, such as oxazolidinones with 1,2,3-triazole structures, has revealed potential antibacterial applications. These compounds are effective against monoamine oxidase A (MAO-A) and have shown promise in developing oxazolidinones with an improved safety profile, indicating possible applications in treating bacterial infections (Reck et al., 2005).
Analgesic and Anti-Inflammatory Activities
A variety of acetamides, including compounds structurally related to 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide, have been synthesized and investigated for their analgesic and anti-inflammatory activities. These studies indicate the potential use of these compounds in pain and inflammation management (Alagarsamy et al., 2015).
Antifungal and Antibacterial Activities
Similar triazole derivatives have been synthesized and evaluated for their antifungal and antibacterial activities, demonstrating strong antifungal activity against various fungal and bacterial pathogens. This suggests potential applications in antimicrobial treatments (Turan-Zitouni et al., 2005).
Anticancer Potential
Triazaspirodecene derivatives, including those similar to 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide, have been explored for their potential as anti-breast cancer agents and epidermal growth factor receptor inhibitors. These compounds have shown moderate antiproliferative activity against various cancer cell lines, indicating potential applications in cancer therapy (Fleita et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound, also known as DiPOA, is the mu opioid receptor . These receptors are present throughout the central and peripheral nervous systems .
Mode of Action
DiPOA acts as a highly potent agonist at the mu opioid receptor . It binds competitively to the opioid binding site of human mu receptors . The rank order of affinity for DiPOA binding to recombinant human opioid receptors is mu > kappa ≈ ORL-1 >> delta .
Biochemical Pathways
Activation of mu opioid receptors leads to a cascade of biochemical events. These include inhibition of adenylate cyclase, decreased cAMP production, and subsequent reduction in neuronal excitability. This results in the potent antihyperalgesic effects observed with DiPOA .
Pharmacokinetics
DiPOA exhibits favorable pharmacokinetic properties. High and sustained plasma levels are achieved following intraperitoneal administration . Its penetration into the central nervous system is limited, making it a peripherally restricted mu opioid agonist . This property is beneficial in minimizing central side effects often associated with opioid agonists.
Result of Action
The activation of peripheral mu receptors by DiPOA produces potent antihyperalgesic effects in both animals and humans . This is likely due to the inhibition of pain signal transmission at the level of the primary afferent neuron.
Action Environment
The action, efficacy, and stability of DiPOA can be influenced by various environmental factors. For instance, peripheral inflammation can cause an increase in mu receptor levels on peripheral terminals of primary afferent neurons . This could potentially enhance the antihyperalgesic effects of DiPOA.
Future Directions
properties
IUPAC Name |
N-(2-methylphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-7-5-6-10-18(16)23-19(27)15-26-13-11-22(12-14-26)24-20(21(28)25-22)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,23,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSUSILGKSZKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide |
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